molecular formula C8H4ClNOS B2589599 5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde CAS No. 1909312-98-6

5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde

Cat. No.: B2589599
CAS No.: 1909312-98-6
M. Wt: 197.64
InChI Key: JYFYROGKTGLPQQ-UHFFFAOYSA-N
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Description

5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound with a molecular formula of C8H4ClNOS and a molecular weight of 197.64 g/mol . This compound is characterized by a thieno[3,2-b]pyridine core structure substituted with a chlorine atom at the 5-position and an aldehyde group at the 2-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with thiourea to form the thieno[3,2-b]pyridine core, followed by chlorination and formylation to introduce the chlorine and aldehyde groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor modulators.

    Medicine: As a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: In the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Chlorothieno[2,3-b]pyridine-2-carbaldehyde: Similar structure but with a different positioning of the thieno ring.

    5-Chloropyridine-2-carbaldehyde: Lacks the thieno ring, making it less complex.

    5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde: Contains a furan ring instead of a thieno ring.

Uniqueness

5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde is unique due to its specific substitution pattern and the presence of both chlorine and aldehyde functional groups, which confer distinct reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

5-chlorothieno[3,2-b]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-8-2-1-7-6(10-8)3-5(4-11)12-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFYROGKTGLPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1SC(=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909312-98-6
Record name 5-chlorothieno[3,2-b]pyridine-2-carbaldehyde
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